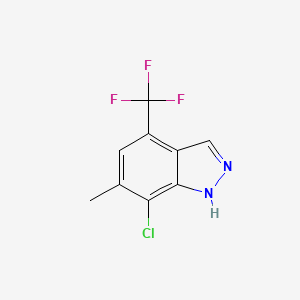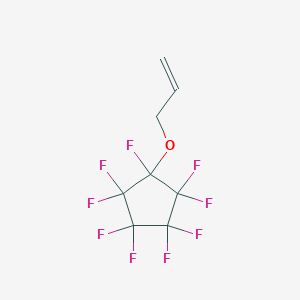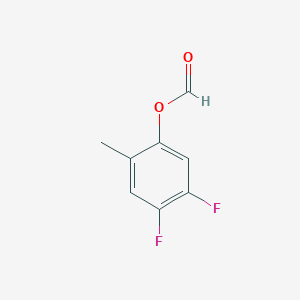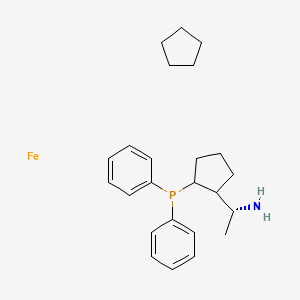
N-Benzyl-3,4-bis(trifluoromethyl)pyrrole, 85%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3,4-bis(trifluoromethyl)pyrrole, 85% (also known as NBP-85) is a fluorinated organic compound that is used in various scientific research applications. NBP-85 is a yellow-orange solid with a molecular weight of 318.32 g/mol and a boiling point of 209°C. It is insoluble in water but soluble in organic solvents such as chloroform, acetone, and ethanol. NBP-85 is a relatively stable compound and can be stored in a cool, dark place for up to one year.
Aplicaciones Científicas De Investigación
NBP-85 is used in a variety of scientific research applications. It is used as a model compound for studying the effects of fluorination on the properties of organic compounds. It is also used as a catalyst in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds. Additionally, NBP-85 is used as a reagent in the synthesis of various pharmaceuticals, such as drugs for the treatment of cancer, HIV, and other diseases.
Mecanismo De Acción
NBP-85 is believed to act as a Lewis acid in organic synthesis reactions. This means that it has the ability to donate electrons to the reactants, which helps to facilitate the formation of new bonds between the reactants. Additionally, the trifluoromethyl groups on the NBP-85 molecule are believed to increase the electron-withdrawing nature of the molecule, which helps to activate the reactants and promote the desired reaction.
Biochemical and Physiological Effects
NBP-85 has not been studied extensively for its biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating when used in laboratory experiments. Additionally, NBP-85 is not believed to have any significant effect on the human body or any other living organism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using NBP-85 in laboratory experiments is its stability. It is relatively stable and can be stored in a cool, dark place for up to one year. Additionally, NBP-85 is insoluble in water, which makes it ideal for use in aqueous solutions. However, NBP-85 is flammable and should be handled with care in laboratory experiments.
Direcciones Futuras
Future research on NBP-85 should focus on its potential applications in the synthesis of new pharmaceuticals and other compounds. Additionally, further research should be conducted on the mechanism of action and biochemical and physiological effects of NBP-85. Finally, research should be conducted to determine the optimal conditions for the synthesis of NBP-85 and other fluorinated compounds.
Métodos De Síntesis
NBP-85 can be synthesized by a reaction between trifluoromethylbenzyl chloride and 3,4-bis(trifluoromethyl)pyrrole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon and at a temperature of 80-90°C. The reaction is typically complete within two hours and the product can be isolated by precipitation with a suitable solvent such as methanol or ethanol.
Propiedades
IUPAC Name |
1-benzyl-3,4-bis(trifluoromethyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6N/c14-12(15,16)10-7-20(8-11(10)13(17,18)19)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSLEEVLIQOQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-[5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)-pyridine](/img/structure/B6301984.png)






![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)


![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)

